molecular formula C11H11FN2O2S B14909496 4-(((2-Fluorophenyl)sulfonyl)methyl)-1-methyl-1h-pyrazole

4-(((2-Fluorophenyl)sulfonyl)methyl)-1-methyl-1h-pyrazole

Cat. No.: B14909496
M. Wt: 254.28 g/mol
InChI Key: FBLHGEBQIQZIJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(((2-Fluorophenyl)sulfonyl)methyl)-1-methyl-1h-pyrazole is a chemical compound that belongs to the class of sulfonyl-containing pyrazoles This compound is characterized by the presence of a fluorophenyl group, a sulfonyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((2-Fluorophenyl)sulfonyl)methyl)-1-methyl-1h-pyrazole typically involves the reaction of 2-fluorobenzene sulfonyl chloride with 1-methyl-1h-pyrazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4-(((2-Fluorophenyl)sulfonyl)methyl)-1-methyl-1h-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and substituted pyrazoles .

Scientific Research Applications

4-(((2-Fluorophenyl)sulfonyl)methyl)-1-methyl-1h-pyrazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(((2-Fluorophenyl)sulfonyl)methyl)-1-methyl-1h-pyrazole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzymes and receptors, leading to inhibition or activation of biological pathways. The fluorophenyl group enhances the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

    4-(((2-Fluorophenyl)sulfonyl)methyl)-1-methyl-1h-pyrazole: Unique due to the presence of both fluorophenyl and sulfonyl groups.

    4-(((2-Chlorophenyl)sulfonyl)methyl)-1-methyl-1h-pyrazole: Similar structure but with a chlorine atom instead of fluorine.

    4-(((2-Bromophenyl)sulfonyl)methyl)-1-methyl-1h-pyrazole: Contains a bromine atom instead of fluorine.

Uniqueness

The presence of the fluorophenyl group in this compound imparts unique chemical properties, such as increased electronegativity and reactivity, making it distinct from its analogs .

Properties

Molecular Formula

C11H11FN2O2S

Molecular Weight

254.28 g/mol

IUPAC Name

4-[(2-fluorophenyl)sulfonylmethyl]-1-methylpyrazole

InChI

InChI=1S/C11H11FN2O2S/c1-14-7-9(6-13-14)8-17(15,16)11-5-3-2-4-10(11)12/h2-7H,8H2,1H3

InChI Key

FBLHGEBQIQZIJL-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)CS(=O)(=O)C2=CC=CC=C2F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.